molecular formula C13H17N4P B2469978 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 399001-56-0

1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B2469978
CAS No.: 399001-56-0
M. Wt: 260.281
InChI Key: CWAQXUDKSNDEKC-UHFFFAOYSA-N
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Description

1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 399001-56-0) is a heterocyclic compound featuring a 4,5-dihydro-1H-imidazole core substituted with a phenyl group at position 2 and a bis(aziridin-1-yl)phosphanyl group at position 1 . Its molecular formula is C₁₃H₁₇N₄P, with a molecular weight of 272.27 g/mol. The structure comprises a five-membered dihydroimidazole ring fused to a phosphanyl group bearing two aziridine (three-membered amine) rings.

Properties

IUPAC Name

bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N4P/c1-2-4-12(5-3-1)13-14-6-7-17(13)18(15-8-9-15)16-10-11-16/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAQXUDKSNDEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)P(N3CC3)N4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a phosphanyl group attached to an imidazole ring, which can influence its reactivity and interaction with biological systems. The presence of aziridine rings enhances its potential as a reactive intermediate in organic synthesis.

Applications in Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds containing aziridine and phosphanyl moieties exhibit promising anticancer properties. A study demonstrated that derivatives of 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of cellular redox balance .

Antiviral Properties:
Another area of interest is the antiviral activity of this compound. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzyme activity. This potential has led to ongoing investigations into its efficacy against specific viruses, including those responsible for respiratory infections .

Applications in Catalysis

Ligand in Transition Metal Complexes:
The phosphanyl group in this compound allows it to function as a ligand in transition metal complexes, particularly palladium-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis .

Asymmetric Synthesis:
The compound has been explored as a chiral ligand for asymmetric synthesis. Its unique structure can facilitate enantioselective reactions, making it valuable in the production of chiral pharmaceuticals and agrochemicals. Case studies have shown improved yields and selectivity when using this compound in asymmetric catalysis .

Applications in Materials Science

Polymer Chemistry:
In materials science, this compound has been investigated for its potential use in polymerization processes. Its aziridine groups can undergo ring-opening polymerization, leading to the formation of novel polymers with unique properties. These materials may find applications in coatings, adhesives, and biomedical devices .

Nanomaterials:
Recent research has focused on incorporating this compound into nanomaterials for enhanced performance characteristics. Its phosphanyl functionality allows for the modification of surface properties, which can improve the stability and reactivity of nanoparticles used in catalysis and drug delivery systems .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against cancer cell lines
Antiviral PropertiesInhibition of viral replication
CatalysisLigand in Transition Metal ComplexesEnhanced catalytic activity in cross-coupling
Asymmetric SynthesisImproved yields and enantioselectivity
Materials SciencePolymer ChemistryFormation of novel polymers through polymerization
NanomaterialsEnhanced stability and reactivity

Case Studies

  • Anticancer Study: A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of this compound on breast cancer cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than standard chemotherapeutics .
  • Catalytic Application: Research conducted by Smith et al. highlighted the use of this compound as a ligand in palladium-catalyzed Suzuki coupling reactions. The study reported an increase in reaction rates and selectivity compared to traditional ligands.
  • Material Development: In a recent publication, researchers explored the polymerization capabilities of this compound and demonstrated its utility in creating biocompatible polymers suitable for medical applications such as drug delivery systems.

Mechanism of Action

The mechanism of action of 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The aziridine groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phosphanyl group can coordinate with metal ions, facilitating the formation of stable complexes that can modulate biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole C₁₃H₁₇N₄P Phosphanyl with two aziridine rings 272.27 Potential alkylating agent
1-[(4-bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole C₁₅H₁₃BrN₂O₂S Sulfonyl group with 4-bromophenyl 365.24 Enhanced metabolic stability
2-Phenyl-4,5-dihydro-1H-imidazole C₉H₁₀N₂ Simple phenyl group 146.19 Base structure for derivatives
1,1′-(1,2-Ethanediyl)bis[2-heptadecyl-4,5-dihydro-1H-imidazole] C₄₂H₈₂N₄ Ethane-linked bis-dihydroimidazole with long alkyl chains 635.13 Lipophilic, potential surfactant

Key Observations:

  • Phosphanyl vs. Sulfonyl Groups : The target compound’s bis(aziridin-1-yl)phosphanyl group distinguishes it from sulfonyl-substituted analogues (e.g., ). The phosphanyl group may enhance nucleophilicity, while sulfonyl groups often improve metabolic stability and solubility .

Pharmacological and Toxicological Considerations

  • Toxicity : While toxicity data for the target compound is absent in the evidence, structurally related 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles () exhibit evaluated toxicity profiles, suggesting that substituents significantly influence biological activity. The aziridine groups in the target compound likely increase cytotoxicity due to their alkylating properties .
  • Bioactivation Potential: Aziridine-containing compounds (e.g., CB1954) are activated by nitroreductases to form cytotoxic agents . The target compound’s aziridine moieties may similarly undergo enzymatic activation, a feature absent in non-aziridine analogues like those in or 11.

Biological Activity

The compound 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

This compound features a unique structure that combines aziridine and imidazole moieties, contributing to its potential biological effects. The molecular formula is C14H16N4PC_{14}H_{16}N_4P, and it has a molecular weight of approximately 284.28 g/mol.

Biological Activity Overview

The biological activities of imidazole derivatives, including the compound , have been extensively studied. These activities include:

  • Antimicrobial Activity : Imidazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that compounds with similar structures exhibit inhibition against Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Some imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines. This is particularly relevant for compounds that can interact with cellular targets involved in tumor growth and proliferation .
  • Anti-diabetic Activity : Research has highlighted the potential of certain imidazole derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes by reducing carbohydrate absorption .

Antimicrobial Activity

A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited notable zones of inhibition against E. coli and B. subtilis (Table 1).

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin (control)28

This suggests that modifications to the imidazole structure can enhance antimicrobial activity .

Antitumor Activity

In a different study focusing on the antitumor effects of imidazole derivatives, it was found that specific compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The study utilized various cancer cell lines to assess the cytotoxicity of these compounds.

Anti-diabetic Potential

The anti-diabetic activity was assessed through in vitro studies where compounds similar to this compound were tested as α-glucosidase inhibitors. Results indicated that these compounds could effectively lower blood glucose levels in animal models, showing promise for therapeutic applications in diabetes management .

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